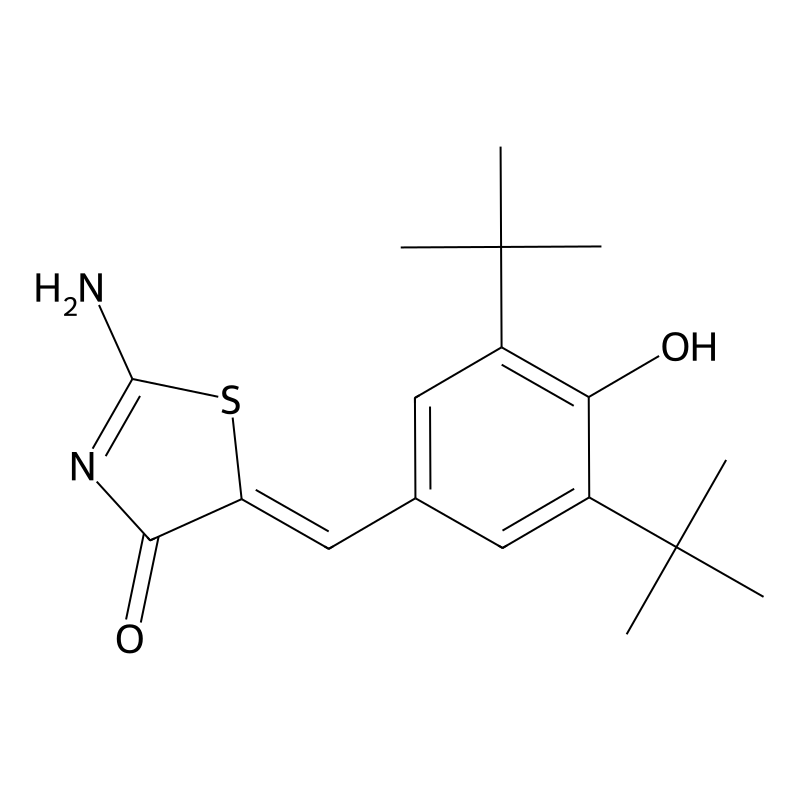

(5Z)-2-Amino-5-[(4-hydroxy-3,5-ditert-butyl-phenyl)methylidene]-1,3-thiazol-4-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Thiazole ring

The molecule contains a thiazole ring, a five-membered heterocyclic aromatic ring with nitrogen and sulfur atoms. Thiazole rings are found in many biologically active molecules, including vitamin B1 (thiamine) and some antibiotics. PubChem, Thiazole: This suggests (5Z)-2-Amino-5-[(4-hydroxy-3,5-ditert-butyl-phenyl)methylidene]-1,3-thiazol-4-one could be explored for potential medicinal properties.

Functional groups

The molecule also contains other functional groups, such as an amine group and a hydroxy group. These groups can participate in chemical reactions and can influence the overall properties of the molecule. Studying these functional groups could help researchers understand how the molecule interacts with other molecules.

(5Z)-2-Amino-5-[(4-hydroxy-3,5-ditert-butyl-phenyl)methylidene]-1,3-thiazol-4-one, commonly known as Darbufelone, is a synthetic compound with the molecular formula C18H24N2O2S and a molecular weight of approximately 332.46 g/mol. It features a thiazole ring and is characterized by the presence of a 4-hydroxy-3,5-ditert-butylphenyl group attached via a methylene bridge. The compound is typically a white to off-white solid and is soluble in dimethyl sulfoxide (DMSO) .

- Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of more oxidized derivatives.

- Reduction: Reduction reactions can occur with reducing agents such as sodium borohydride, potentially modifying the thiazole or phenolic groups.

- Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for the introduction of additional functional groups .

These reactions are crucial for modifying Darbufelone for various research applications.

Darbufelone exhibits significant biological activity as an anti-inflammatory agent. It acts as a dual inhibitor of prostaglandin endoperoxide synthase-2 (IC50 = 0.19 μM) and leukotriene B4 production, making it effective in reducing inflammation . Additionally, it has shown promise in preclinical studies for treating conditions such as arthritis and cancer, particularly lung cancer .

The synthesis of Darbufelone typically involves several steps:

- Formation of the Thiazole Core: The initial step often involves the condensation of appropriate thioketones with amines to form the thiazole structure.

- Introduction of Functional Groups: Subsequent steps introduce the 4-hydroxy-3,5-ditert-butylphenyl group through methods such as nucleophilic substitution or coupling reactions.

- Purification: The final product is purified using techniques like recrystallization or chromatography to achieve high purity levels suitable for research applications .

Darbufelone is primarily used in research settings due to its potent anti-inflammatory properties. Its applications include:

- Pharmaceutical Development: Investigated as a potential therapeutic agent for inflammatory diseases and certain cancers.

- Biochemical Research: Utilized in studies focusing on the mechanisms of inflammation and pain pathways due to its dual inhibition profile .

Studies on Darbufelone have highlighted its interactions with various biological targets. Its inhibition of prostaglandin endoperoxide synthase-2 suggests potential interactions with other inflammatory mediators. Additionally, its effects on leukotriene B4 production indicate possible synergies with other anti-inflammatory agents . Further interaction studies are necessary to elucidate its full pharmacological profile.

Darbufelone shares structural similarities with several other compounds known for their anti-inflammatory properties. Some notable examples include:

| Compound Name | Structure | Key Features |

|---|---|---|

| Celecoxib | Sulfonamide derivative | Selective COX-2 inhibitor used for pain relief and inflammation reduction. |

| Rofecoxib | Nonsteroidal anti-inflammatory drug | Previously used for osteoarthritis and acute pain; COX-2 selective. |

| Indomethacin | Indole derivative | Non-selective COX inhibitor; used for various inflammatory conditions. |

Uniqueness of Darbufelone

Darbufelone's unique feature lies in its dual inhibition mechanism targeting both prostaglandin endoperoxide synthase-2 and leukotriene B4 production, which may provide broader anti-inflammatory effects compared to other selective inhibitors like Celecoxib or Rofecoxib that primarily target cyclooxygenases . This dual action may enhance its therapeutic efficacy while potentially reducing side effects associated with traditional nonsteroidal anti-inflammatory drugs.